molecular formula C9H9BrClNO B1382757 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine CAS No. 1431532-94-3

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Cat. No.: B1382757
CAS No.: 1431532-94-3
M. Wt: 262.53 g/mol
InChI Key: ZHKZKKRFCFHYOV-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine is an organic compound with the molecular formula C₉H₉BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-hydroxypyridine and cyclopropylmethanol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H13BrClNO
  • Molecular Weight : 290.58 g/mol
  • CAS Number : 1800260-94-9
  • Physical Properties :
    • Boiling Point: Approximately 322.2 °C
    • Density: 1.456 g/cm³ at 20 °C

The compound features a pyridine ring substituted with bromine and chlorine atoms, along with a cyclopropylmethoxy group, which contributes to its chemical reactivity and potential biological activity.

Medicinal Chemistry

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine has been explored for its potential pharmacological properties. The following applications highlight its significance:

  • Antimicrobial Activity : Research indicates that derivatives of halogenated pyridines exhibit antimicrobial properties. The presence of the cyclopropylmethoxy group may enhance the interaction with biological targets, making it a candidate for developing new antimicrobial agents .
  • Anticancer Agents : Compounds with similar structures have shown promise in cancer research due to their ability to inhibit specific enzymes involved in tumor growth. The halogen substitutions can modulate the electronic properties, potentially increasing efficacy against cancer cells .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis:

  • Palladium-Catalyzed Reactions : This compound can participate in various palladium-catalyzed reactions, such as cross-coupling reactions (Suzuki or Heck reactions), allowing for the formation of complex biaryl structures that are prevalent in pharmaceuticals .
  • Nucleophilic Substitution Reactions : The presence of both bromine and chlorine atoms makes this compound suitable for nucleophilic substitution reactions, facilitating the introduction of various functional groups into the pyridine ring .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several pyridine derivatives, including this compound. The results demonstrated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts. This suggests that the compound could be further developed as an antimicrobial agent.

Case Study 2: Synthesis Optimization

In a comparative study on synthetic routes to obtain pyridine derivatives, researchers optimized a method involving this compound as a precursor. By employing microwave-assisted synthesis techniques, they achieved higher yields and reduced reaction times, showcasing the compound's utility in efficient synthetic pathways for drug development .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-(cyclopropylmethoxy)pyridine
  • 3-Bromo-2-chloropyridine

Uniqueness

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a cyclopropylmethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Biological Activity

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine is an aromatic heterocyclic compound characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a cyclopropylmethoxy group. Its molecular formula is C₉H₉BrClNO, and it has a molecular weight of 232.54 g/mol. This compound is notable for its potential biological activities, which are currently under investigation.

Research indicates that this compound may exhibit biological activity related to its structural features. The compound has been suggested to act as a ligand for various biological targets, potentially influencing pathways involving enzymes or receptors. Although the specific mechanisms of action are still being elucidated, preliminary findings suggest interactions with specific enzymes or receptors that may modulate their activity, indicating its utility in pharmacological contexts.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Initial studies have shown that this compound may interact with certain enzymes, which could lead to modulation of their activity. For example, it has been hypothesized that the cyclopropylmethoxy group could enhance binding affinity to target proteins due to steric effects and electronic interactions.
  • Pharmacological Applications : The compound's unique substitution pattern on the pyridine ring may provide advantages in drug design, particularly in developing inhibitors or modulators for therapeutic targets. Ongoing research aims to clarify these interactions and their implications for drug development.
  • Comparative Analysis : A comparative analysis with structurally similar compounds has been conducted to assess biological activity. The following table summarizes some of these comparisons:
Compound NameStructural FeaturesSimilarity Score
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amineSimilar halogenated pyridine structure0.92
5-Bromo-6-chloropyridin-2-amineHalogenated pyridine with different substitution0.83
4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amineDifferent ring structure but similar halogenation0.81
5-Bromo-2-chloro-4-methoxypyridineSimilar halogenation but different functional groups0.77
5-Bromo-2-chloro-4-ethoxypyridineSimilar halogenation with ethoxy group0.75

This analysis highlights the distinctiveness of this compound in its potential biological applications due to its specific structural features.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound and its mechanisms of action. Planned studies include:

  • In vitro and in vivo assays to assess the pharmacological effects of the compound on various biological systems.
  • Structure-activity relationship (SAR) studies to determine how modifications to the structure affect biological activity.
  • Exploration of therapeutic applications , particularly in areas such as cancer therapy or neuroprotection, where modulation of enzyme activity could be beneficial.

Properties

IUPAC Name

5-bromo-3-chloro-2-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKZKKRFCFHYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopropylmethanol (4.64 mL) in DMF (100 mL) was added sodium hydride (60% oil, 2.29 g), and the mixture was stirred at room temperature for 10 min. To the reaction mixture was added 5-bromo-2,3-dichloropyridine (10.0 g), and the mixture was stirred with heating at 70° C. for 30 min. The reaction mixture was allowed to cool to room temperature, and diluted with ethyl acetate and water, and the organic layer was separated. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (8.11 g).
Quantity
4.64 mL
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2.29 g
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100 mL
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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